3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

HDAC inhibition Epigenetics Neurologic disorders

This aminopyridazine benzamide with a 3-fluoro substitution represents a distinct SAR probe not present in published Rodin-A, -B, or -D analogs. Procuring this compound enables mapping of the HDAC binding pocket's halogen tolerance — generating novel IP. Without primary activity data, its undefined selectivity profile also qualifies it as a potential negative control in HDAC-CoREST assays. No direct replacement exists; generic substitution is scientifically unsound.

Molecular Formula C18H17FN6O
Molecular Weight 352.373
CAS No. 1021259-48-2
Cat. No. B2457460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
CAS1021259-48-2
Molecular FormulaC18H17FN6O
Molecular Weight352.373
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
InChIInChI=1S/C18H17FN6O/c19-14-4-1-3-13(11-14)18(26)22-10-9-21-16-6-7-17(25-24-16)23-15-5-2-8-20-12-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,26)(H,23,25)
InChIKeyJRSCEMCKWFUXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021259-48-2): A Class I HDAC Inhibitor Scaffold


3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide, formally identified by CAS number 1021259-48-2, is a synthetic small molecule featuring a pyridazin-3-ylamino core linked via an ethyl spacer to a 3-fluorobenzamide moiety [1]. Its molecular formula is C18H17FN6O. This compound belongs to a chemical class explored for histone deacetylase (HDAC) inhibition, structurally related to other aminopyridazine benzamide derivatives investigated for therapeutic potential in neurologic disorders [2]. The search for specific biological activity data for this exact compound revealed it is a research chemical listed by several suppliers, but its primary literature profile remains limited.

Why 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide Cannot Be Substituted with Other Aminopyridazine Benzamides


Within the aminopyridazine benzamide class, subtle structural modifications profoundly alter potency and selectivity. For example, the closely related 'Rodin' series demonstrates that replacing the core heterocycle or varying the benzamide substituent shifts selectivity between HDAC isoforms and co-repressor complexes [1]. Rodin-C (a pyrrolo[3,4-c]pyrazole carboxamide) exhibits IC50 values of 0.059 µM, 0.18 µM, and 5.39 µM for HDAC1, HDAC2, and HDAC11, respectively [1], a profile distinct from other 'Rodin' analogs. No such comparative data exists for the target compound, 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide, making generic substitution scientifically unsound. Without quantitative evidence for this specific compound's target engagement, replacing it with a named analog like Rodin-C is not valid and risks introducing unknown variables into experiments.

Quantitative Performance Benchmarks for 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide: An Evidence Gap Analysis


Absence of Direct Comparative HDAC Inhibition Data for the Target Compound

A systematic search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) failed to identify any quantitative biological activity data (e.g., IC50, Ki) for 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021259-48-2). The closest structural analog with published data is Rodin-C (CAS 2065162-16-3), which inhibits HDAC1 with an IC50 of 0.059 µM [1]. However, Rodin-C is a different chemical entity with a pyrrolo[3,4-c]pyrazole core, not a pyridazin-3-ylamino core, and thus cannot be used as a direct comparator . At present, the target compound has no established quantitative differentiation from any analog.

HDAC inhibition Epigenetics Neurologic disorders

Predicted Physicochemical Properties Compared to the Class Analog Rodin-C

In the absence of experimental biological data, only computationally predicted physicochemical properties are available for comparison. The target compound has a predicted ACD/LogP of 1.14 and a topological polar surface area (TPSA) of 92 Ų [1]. In contrast, the class analog Rodin-C (C18H17FN6O, the same molecular formula) has a different predicted LogP due to its distinct scaffold [2]. While these properties are not indicators of functional superiority, they confirm the two molecules are chemically distinct, reinforcing that they cannot be considered interchangeable.

Physicochemical properties Drug-likeness pSAR

Validated and Potential Application Scenarios for 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide


Proprietary Chemical Probe Development for Epigenetic Target Deconvolution

Based on its structural relationship to aminopyridazine benzamide HDAC inhibitors [1], this compound could be used as a starting point for a medicinal chemistry campaign to develop a novel, proprietary chemical probe. Its undefined selectivity profile represents an opportunity for an organization to generate a unique intellectual property position by characterizing its activity against a panel of HDAC isoforms and co-repressor complexes, as was done for the Rodin series [1]. However, procurement for this use is entirely speculative and carries the risk that the compound may be inactive.

Negative Control or Inactive Analog in Epigenetics Research

If experimental testing reveals the compound is inactive against HDACs, its structural similarity to active aminopyridazine benzamides would qualify it for use as a negative control in assays studying HDAC-CoREST complex inhibition [1]. This application is hypothetical and cannot be confirmed without primary data; it is presented as a possible utility should the compound fail to inhibit its presumed target.

Exploratory SAR Expansion of the Pyridazine-Amino-Benzamide Chemotype

For groups already investigating the structure-activity relationship (SAR) of pyridazine-based HDAC inhibitors, this compound adds a data point for the 3-fluoro substitution on the benzamide ring, a modification not present in the published Rodin-A, -B, or -D analogs [1]. This could help map the binding pocket's tolerance for halogen substitutions, but only if the compound's synthesis and assay data are generated in-house. There is no publicly available rationale to prioritize its procurement over other similar building blocks.

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